3-(2-Fluoro-6-(trifluoromethyl)phenyl)-2-methylpropanoic acid
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Overview
Description
3-(2-Fluoro-6-(trifluoromethyl)phenyl)-2-methylpropanoic acid is an organic compound that features a trifluoromethyl group and a fluoro-substituted aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinated intermediates and subsequent functional group transformations under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoro-6-(trifluoromethyl)phenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
3-(2-Fluoro-6-(trifluoromethyl)phenyl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-6-(trifluoromethyl)phenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluoro groups can enhance binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-6-(trifluoromethyl)phenylacetic acid
- 2-Fluoro-6-(trifluoromethyl)phenylboronic acid
- 3-(Trifluoromethyl)phenylacetic acid
Uniqueness
3-(2-Fluoro-6-(trifluoromethyl)phenyl)-2-methylpropanoic acid is unique due to its specific substitution pattern and the presence of both trifluoromethyl and fluoro groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C11H10F4O2 |
---|---|
Molecular Weight |
250.19 g/mol |
IUPAC Name |
3-[2-fluoro-6-(trifluoromethyl)phenyl]-2-methylpropanoic acid |
InChI |
InChI=1S/C11H10F4O2/c1-6(10(16)17)5-7-8(11(13,14)15)3-2-4-9(7)12/h2-4,6H,5H2,1H3,(H,16,17) |
InChI Key |
JJRKNTAWSRITDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C(C=CC=C1F)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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